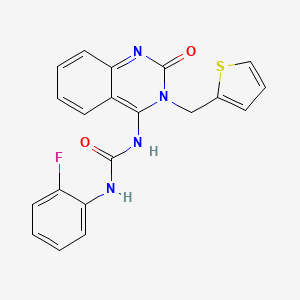
1-Iodo-3-(4-iodobutoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-3-(4-iodobutoxy)benzene is an organic compound with the molecular formula C10H12I2O It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the first position and a 4-iodobutoxy group at the third position
Métodos De Preparación
The synthesis of 1-Iodo-3-(4-iodobutoxy)benzene typically involves the reaction of 1-iodo-3-hydroxybenzene with 1,4-diiodobutane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and equipment.
Análisis De Reacciones Químicas
1-Iodo-3-(4-iodobutoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The compound can be reduced to form corresponding anilines or other reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-azido-3-(4-azidobutoxy)benzene, while oxidation with potassium permanganate would yield 1-iodo-3-(4-iodobutoxy)quinone.
Aplicaciones Científicas De Investigación
1-Iodo-3-(4-iodobutoxy)benzene has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a building block for the synthesis of more complex organic molecules and as a precursor for the preparation of functionalized materials. In medicinal chemistry, it can be used to develop new pharmaceuticals with potential therapeutic effects .
In addition, the compound’s unique structural properties make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies. Its ability to undergo various chemical reactions allows researchers to explore different pathways and optimize reaction conditions for desired outcomes.
Mecanismo De Acción
The mechanism by which 1-Iodo-3-(4-iodobutoxy)benzene exerts its effects depends on the specific reactions it undergoesThese substituents can affect the electron density of the benzene ring, making it more or less reactive towards different reagents .
For example, in nucleophilic substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring and replace the iodine atoms. In oxidation reactions, the electron-donating butoxy group can stabilize the transition state, facilitating the formation of oxidized products.
Comparación Con Compuestos Similares
1-Iodo-3-(4-iodobutoxy)benzene can be compared to other similar compounds, such as:
1-Iodo-4-nitrobenzene: This compound has a nitro group instead of a butoxy group, which significantly alters its reactivity and applications.
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups instead of a butoxy group, making it more electron-withdrawing and less reactive towards nucleophiles.
The uniqueness of this compound lies in its combination of iodine and butoxy substituents, which provide a balance of reactivity and stability, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H12I2O |
|---|---|
Peso molecular |
402.01 g/mol |
Nombre IUPAC |
1-iodo-3-(4-iodobutoxy)benzene |
InChI |
InChI=1S/C10H12I2O/c11-6-1-2-7-13-10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2 |
Clave InChI |
ZRCJRUOLRHCSJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)OCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-1-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120980.png)
![(NE)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine](/img/structure/B14121002.png)

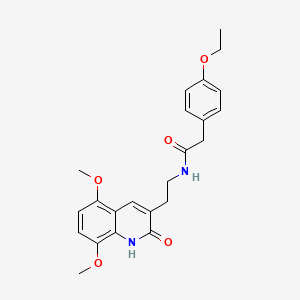
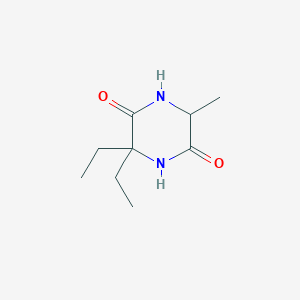
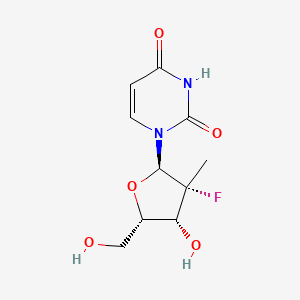
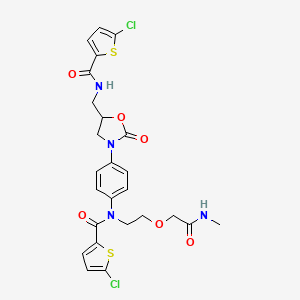
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one](/img/structure/B14121030.png)
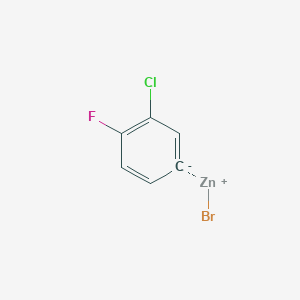

![(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B14121051.png)
![3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121059.png)
![1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121065.png)
